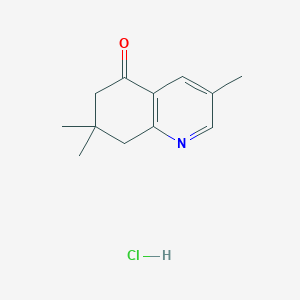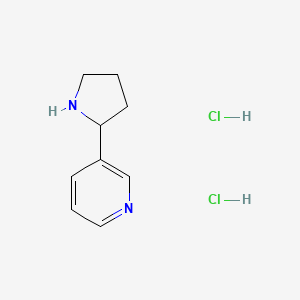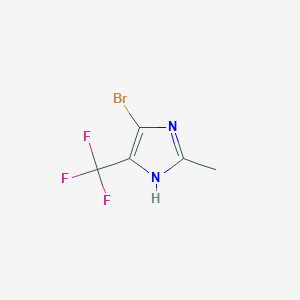
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative, 6-ethyl-5-methyl-2,3-dihydro-1H-indene.
Formation of Imidazole Ring: The indene derivative is then reacted with appropriate reagents to form the imidazole ring. This step often involves the use of formamide or other nitrogen-containing compounds under acidic or basic conditions.
Cyclization: The final step involves cyclization to form the desired compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.
Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and properties compared to other similar compounds. These features include the presence of the indene moiety and the specific substitution pattern on the imidazole ring.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-(6-ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-11-9-14-12(8-10(11)2)4-5-13(14)15-16-6-7-17-15/h8-9,13H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
FZHKOBHDJYETEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CCC2C3=NCCN3)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





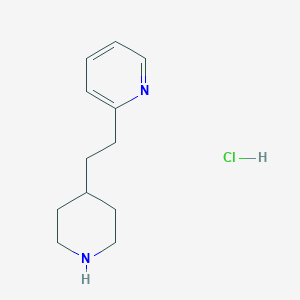

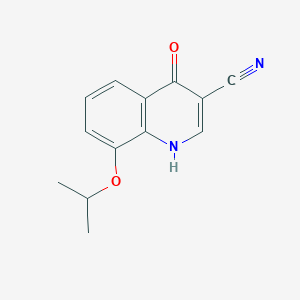

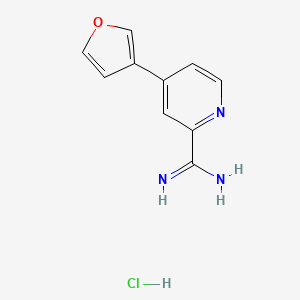

![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)
